4-Chloro-2,3-difluorophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,3-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLUXBQZVNQLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261634-63-2 | |
| Record name | 4-chloro-2,3-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Sequential Cross Coupling:this Strategy Involves a Stepwise Approach Where One Halogen is Functionalized Under a Specific Set of Conditions, and then a Second Halogen is Functionalized in a Subsequent Step Under Different Conditions. This Can Be Achieved by Leveraging the Change in the Electronic and Steric Environment After the First Substitution or by Using Catalysts with Different Selectivities in Each Step. This Method Provides a Reliable Pathway for the Synthesis of Multi Substituted, Unsymmetrical Compounds.nih.gov
These strategies are summarized in the following table.
| Strategy | Principle | Primary Application | Example |
|---|---|---|---|
| Exploiting Inherent Reactivity | Relies on subtle electronic/steric differences between C-X bonds. | Simple, one-step reactions where high selectivity is not critical. | Monofunctionalization at the most reactive site. |
| Directing Group Control | The -OH group coordinates the catalyst, directing reaction to the ortho position. researchgate.net | Highly selective ortho-functionalization (C-H or C-X). | Ortho-arylation of a phenol (B47542) using a Pd catalyst. nih.gov |
| Ligand/Catalyst Control | Custom ligands or catalyst systems override inherent substrate reactivity to favor a specific site. bohrium.com | Achieving non-intuitive or complementary regioselectivity. | Using a bulky ligand to block the most reactive site and force reaction elsewhere. |
| Sequential Functionalization | Stepwise reaction at different halogen sites under distinct conditions. | Controlled synthesis of complex, unsymmetrically substituted arenes. | First Suzuki coupling at C-Br, followed by a second coupling at C-Cl. |
Applications of 4 Chloro 2,3 Difluorophenol in Advanced Organic Synthesis
Role as a Key Intermediate in Pharmaceutical Synthesis
The presence of both chlorine and fluorine atoms on the phenol (B47542) ring of 4-Chloro-2,3-difluorophenol makes it a significant precursor in the synthesis of pharmaceutical compounds. Halogenated organic molecules are of great interest in medicinal chemistry due to their enhanced metabolic stability, binding affinity, and lipophilicity, which can improve the pharmacokinetic and pharmacodynamic properties of drug candidates.
While direct examples of the use of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, the utility of closely related analogs highlights its potential. For instance, the structurally similar 4-Chloro-3-fluorophenol serves as a key intermediate in the preparation of 4-chloro-3-fluorobenzyl ether, a building block for more complex pharmaceutical agents guidechem.com. The principles of medicinal chemistry suggest that the 2,3-difluoro substitution pattern could offer unique electronic properties and conformational constraints beneficial for drug design.
The synthesis of various biologically active heterocyclic compounds, which form the core of many pharmaceuticals, often relies on halogenated precursors. nih.gov Chlorinated compounds are integral to a wide array of drugs, and the strategic incorporation of fluorine is a common tactic to enhance drug efficacy. nih.gov Therefore, this compound represents a promising starting material for the development of novel therapeutics.
Utility in Agrochemical Development (e.g., herbicides, fungicides)
In the field of agrochemicals, halogenated phenols are crucial for the synthesis of a variety of pesticides, including herbicides and fungicides. The specific arrangement of substituents in this compound can lead to compounds with high efficacy and selectivity.
For example, herbicidal compositions have been developed that include derivatives of 4-chloro-2-fluoro-3-methoxyphenyl, a structure closely related to this compound. These compositions have demonstrated synergistic effects in controlling undesirable vegetation. epo.orgepo.org The phenoxy group is a common feature in many herbicides, such as the chlorophenoxy herbicides, and the presence of multiple halogen substituents can enhance their biological activity. researchgate.net
Furthermore, the general class of halogenated phenols is known to be precursors to potent fungicides. Difenoconazole, a broad-spectrum fungicide, contains a 2-chloro-4-(4-chlorophenoxy)phenyl group, demonstrating the importance of chlorinated phenoxy structures in antifungal agents. nih.gov The unique electronic and steric properties imparted by the 2,3-difluoro substitution pattern in this compound make it a valuable candidate for the development of new and effective agrochemicals.
Building Block for Specialty Chemicals
This compound also serves as a versatile building block for the synthesis of various specialty chemicals. These are compounds produced for specific applications and are often characterized by their complex structures and high performance. The reactivity of the hydroxyl group and the potential for substitution on the aromatic ring make this compound a useful starting point for multi-step syntheses.
One notable application of a related compound, 2,3-Difluorophenol, is in the synthesis of poly{methyl[3-(2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS). sigmaaldrich.com This material is designed to be sensitive to toxic organophosphates, highlighting the role of such fluorinated phenols in the development of advanced sensor materials. sigmaaldrich.com The incorporation of the 4-chloro substituent could further modify the properties of such polymers.
The broader class of fluorinated organic compounds is recognized for its importance in creating materials with enhanced thermal stability, chemical resistance, and unique surface properties. As such, this compound is a valuable intermediate for the synthesis of fine chemicals and advanced materials with tailored properties. nbinno.com
Precursor in Liquid Crystal Material Synthesis
A significant application of this compound and its derivatives is in the synthesis of liquid crystal materials. Liquid crystals containing 2,3-difluorophenyl units are known to exhibit desirable properties such as negative dielectric anisotropy and tilted smectic C phases, making them excellent host materials for ferroelectric liquid crystal mixtures.
Research has demonstrated the synthesis of several series of liquid crystalline materials incorporating the 2,3-difluorophenyl moiety. These compounds often exhibit broad mesomorphic phases, which are essential for their application in display technologies. rsc.org The introduction of the 2,3-difluorophenyl unit, along with other structural components like 1,3-dioxane and trans-1,4-substituted cyclohexane, aims to produce materials with high clearing temperatures, low birefringence, and wide smectic C temperature ranges.
The following table summarizes the mesomorphic properties of some liquid crystals synthesized using precursors related to this compound:
| Compound Series | General Structure | Observed Phases |
| Am-n | 2-(2,3-difluoro-4-alkoxyphenyl)-5-[4-(4-alkylcyclohexyl)phenyl]-1,3-dioxanes | Cr–SmC–SmA–N–I |
| Bm-n | 2-(2,3-difluoro-4-alkylphenyl)-5-[4-(4-alkylcyclohexyl)phenyl]-1,3-dioxanes | Cr–SmC–SmA–N–I |
| m,On-DFPPD | 2-(2,3-difluoro-4-alkoxyphenyl)-5-(4-alkylphenyl)-1,3-dioxanes | SmA and/or Nematic |
| m,On-DFPFPD | 2-(2,3-Difluoro-4-alkoxyphenyl)-5-(2-fluoro-4-alkylphenyl)-1,3-dioxanes | SmA and/or Nematic |
| m,On-DFPDFPD | 2-(2,3-Difluoro-4-alkoxyphenyl)-5-(2,3-difluoro-4-alkylphenyl)-1,3-dioxanes | SmA and/or Nematic |
Data sourced from studies on liquid crystals containing 2,3-difluorophenyl units. rsc.org
Diversification into Complex Heterocyclic Systems (e.g., thiazoles, oxazoles, pyrazoles)
This compound is a valuable precursor for the synthesis of a wide range of complex heterocyclic systems, which are foundational structures in many areas of chemistry, including pharmaceuticals and materials science. The reactivity of the phenolic hydroxyl group and the possibility of nucleophilic or electrophilic substitution on the aromatic ring allow for its incorporation into various heterocyclic scaffolds.
Pyrazoles: Pyrazole derivatives are known for their diverse biological activities and are important in both medicinal chemistry and agrochemical research. researchgate.netnih.govorientjchem.org The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. While a direct synthesis from this compound is not explicitly detailed, the synthesis of 4-phenoxypyrazoles from 2,4-difluorophenol demonstrates a viable synthetic route where the phenolic oxygen acts as a nucleophile. researchgate.net This suggests that this compound could be similarly employed to create novel pyrazole derivatives.
Thiazoles: The thiazole ring is another important heterocyclic motif found in many biologically active compounds. ijper.org Various synthetic methods for thiazoles exist, including the Hantzsch synthesis, which typically involves the reaction of an α-haloketone with a thioamide. organic-chemistry.orgpharmaguideline.com this compound could be functionalized to introduce the necessary reactive groups to participate in such cyclization reactions, leading to the formation of novel thiazole derivatives.
Oxazoles: Oxazoles are another class of five-membered heterocyclic compounds with a broad range of applications. wikipedia.orge-bookshelf.deresearchgate.net The van Leusen oxazole synthesis, for example, is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethylisocyanides. nih.gov this compound could be converted into a corresponding aldehyde, which would then serve as a precursor in this and other oxazole syntheses.
Development of Dyes and Pigments
The structural features of this compound, particularly the phenolic hydroxyl group, make it a potential precursor in the synthesis of dyes and pigments. Azo dyes, which constitute a large and commercially important class of colorants, are synthesized through the coupling of a diazonium salt with a coupling component, which is often a phenol or an aniline derivative. wikipedia.org
Environmental Chemical Transformations and Degradation Mechanisms of Halogenated Phenols
Biodegradation Pathways and Microbial Transformations
The biodegradation of halogenated phenols is a key process in their environmental removal. Microorganisms have evolved diverse enzymatic systems to break down these compounds, often using them as a source of carbon and energy. However, specific studies detailing the biodegradation of 4-Chloro-2,3-difluorophenol are not extensively available in the reviewed scientific literature. The following sections discuss general microbial transformation mechanisms that are relevant to halogenated phenols, while noting the lack of specific data for this compound.
Aryl Ring Hydroxylation and Ring Cleavage Mechanisms
For many halogenated phenols, the initial step in aerobic biodegradation is the hydroxylation of the aromatic ring. This reaction is typically catalyzed by monooxygenase enzymes, which introduce a hydroxyl group onto the ring, forming a dihydroxy-substituted intermediate, such as a substituted catechol or hydroquinone. This initial hydroxylation is a critical activation step that prepares the aromatic ring for subsequent cleavage. Following hydroxylation, dioxygenase enzymes cleave the aromatic ring, either through ortho- or meta-cleavage pathways, breaking down the stable aromatic structure into aliphatic intermediates that can then enter central metabolic pathways.
While this is a common strategy for bacterial degradation of chlorophenols, specific research identifying the hydroxylated intermediates and ring-cleavage products for this compound has not been found. The position of the chlorine and fluorine substituents on the aromatic ring of this compound would be expected to significantly influence the regioselectivity of the initial hydroxylation and the subsequent cleavage pathway.
Hydrolytic Defluorination Processes
The removal of halogen substituents is a crucial step in the detoxification and degradation of halogenated compounds. Hydrolytic dehalogenation involves the replacement of a halogen atom with a hydroxyl group from water. In the context of fluorinated phenols, this process, known as hydrolytic defluorination, can be a key detoxification step. While microbial hydrolytic dechlorination has been observed for some chlorinated compounds, leading to spontaneous defluorination in polychlorofluorocarboxylic acids, specific studies demonstrating microbial-mediated hydrolytic defluorination for this compound are not available in the current body of scientific literature. The strength of the carbon-fluorine bond generally makes defluorination a challenging biochemical step.
Formation and Analysis of Fluorinated Muconates and Other Intermediate Metabolites
Following ortho-ring cleavage of catecholic intermediates, the resulting metabolites are often derivatives of cis,cis-muconic acid. In the case of fluorinated catechols, this would lead to the formation of fluorinated muconates. These intermediates are then typically converted through a series of reactions, including cycloisomerization and hydrolysis, to intermediates of the Krebs cycle. The identification and analysis of such metabolites are essential for elucidating the complete degradation pathway.
While the formation of fluoromuconates is a known pathway in the degradation of some fluorophenols by bacteria like Rhodococcus, there is no specific information available on the formation and analysis of fluorinated muconates or other intermediate metabolites resulting from the biodegradation of this compound.
Role of O-methylation in Degradation Processes
O-methylation is a biotransformation reaction where a methyl group is enzymatically added to the hydroxyl group of a phenolic compound, forming a corresponding anisole. This process can be a detoxification mechanism for some microorganisms, as the resulting methylated compound may be less toxic. Some bacteria, such as Rhodococcus and Mycobacterium species, have been shown to O-methylate a range of chlorinated phenolic compounds. This reaction can occur in parallel with degradation pathways. nih.gov However, the role, if any, of O-methylation in the microbial transformation of this compound has not been documented in the available literature.
Photodegradation Processes in Aqueous Environments
Photodegradation, or photolysis, is a process where light energy drives the breakdown of chemical compounds. In aqueous environments, the direct photolysis of halogenated phenols can occur through the absorption of UV light, leading to the cleavage of carbon-halogen or other bonds. Indirect photodegradation can also occur, mediated by photochemically generated reactive species such as hydroxyl radicals. For many chlorophenols, photodegradation is a significant environmental attenuation process.
However, specific studies detailing the photodegradation rates, quantum yields, and transformation products of this compound in aqueous environments are not present in the reviewed literature. The efficiency of photodegradation would depend on factors such as the UV absorbance spectrum of the compound, pH of the water, and the presence of photosensitizing substances.
| Parameter | Value | Conditions |
| Photodegradation Half-life | Data not available | Not applicable |
| Primary Photoproducts | Data not available | Not applicable |
| Quantum Yield | Data not available | Not applicable |
| Table 1: Photodegradation Data for this compound. Specific experimental data for the photodegradation of this compound are not available in the surveyed scientific literature. |
Chemical Degradation Routes (e.g., Ozonation)
Chemical oxidation processes are employed in water treatment to degrade persistent organic pollutants. Ozonation is one such advanced oxidation process where ozone (O₃), a powerful oxidant, is used to break down organic compounds. Ozone can react directly with phenolic compounds or generate highly reactive hydroxyl radicals that lead to their degradation. The degradation of chlorophenols by ozonation typically involves hydroxylation of the aromatic ring, followed by ring cleavage to form smaller organic acids, and ultimately, mineralization to CO₂, water, and inorganic halides. For instance, the ozonation of 4-chlorophenol (B41353) has been shown to proceed through the formation of 4-chlorocatechol, followed by ring opening. researchgate.net
Despite the effectiveness of ozonation for other chlorophenols, there is a lack of specific research on the chemical degradation of this compound by ozonation or other chemical methods. The reaction kinetics, intermediate products, and the extent of mineralization for this specific compound have not been reported.
| Treatment | Key Intermediates | Mineralization Efficiency (%) |
| Ozonation | Data not available | Data not available |
| Fenton Oxidation | Data not available | Data not available |
| Table 2: Chemical Degradation Data for this compound. Research on the chemical degradation pathways and efficiency for this compound is not available in the surveyed literature. |
Adsorption Mechanisms in Environmental Remediation Systems (e.g., graphene adsorption of related compounds)
The removal of halogenated phenols from contaminated water sources is a critical area of environmental remediation. Among the various techniques available, adsorption is considered a highly effective, versatile, and cost-effective method. This process involves the accumulation of the pollutant molecules (adsorbate) onto the surface of a solid material (adsorbent). The efficiency of the adsorption process is largely dependent on the properties of the adsorbent material, the adsorbate, and the operational conditions such as pH and temperature.
Recent research has focused on the development of novel adsorbent materials with high surface areas and specific surface chemistries to enhance the removal of recalcitrant organic pollutants like halogenated phenols. Among these, graphene and its derivatives have emerged as promising candidates due to their exceptional properties.
Graphene, a single layer of sp²-hybridized carbon atoms arranged in a honeycomb lattice, possesses a remarkable specific surface area, excellent mechanical strength, and unique electronic properties. These characteristics make it an excellent adsorbent for a wide range of organic contaminants. The primary adsorption mechanisms for phenolic compounds, including halogenated phenols, onto graphene-based materials are believed to be driven by a combination of forces:
π-π Interactions: The aromatic rings of phenolic compounds can interact with the π-electron-rich surface of the graphene sheets. This is a significant driving force for the adsorption of aromatic pollutants. The presence of electron-donating groups on the aromatic ring can strengthen this interaction.
Hydrophobic Interactions: The nonpolar carbon backbone of graphene results in a hydrophobic surface, which favors the adsorption of less polar organic molecules from aqueous solutions.
Hydrogen Bonding: Although the pristine graphene surface is nonpolar, the presence of oxygen-containing functional groups in graphene oxide (GO) and reduced graphene oxide (rGO) can facilitate hydrogen bonding with the hydroxyl group of phenols.
Electrostatic Interactions: The surface charge of the adsorbent and the ionization state of the phenolic compound, which are both pH-dependent, can influence adsorption through electrostatic attraction or repulsion.
Research on the adsorption of various phenolic compounds onto graphene and its derivatives has provided valuable insights into these mechanisms. For instance, studies on the adsorption of different phenols on graphene oxide (GO) and reduced graphene oxide (rGO) have shown that the adsorption capacity is influenced by the chemical structure of the phenol (B47542). mdpi.comresearchgate.net An increase in the π-electron density of the phenolic compound generally leads to stronger adsorption on both GO and RGO. mdpi.com
The reduction of graphene oxide to reduced graphene oxide has been found to enhance the adsorption capacity for phenolic compounds. mdpi.comresearchgate.net This is attributed to the restoration of the π-conjugated system, which strengthens the π-π interactions with the aromatic ring of the phenols. mdpi.com
The following table summarizes the adsorption capacities of different phenolic compounds on graphene oxide (GO) and reduced graphene oxide (rGO) as found in a study by Song et al. (2018). mdpi.com
Table 1: Adsorption Capacities (qe) of Various Phenolic Compounds on GO and RGO
| Phenolic Compound | Adsorption Capacity on GO (mmol g-1) | Adsorption Capacity on RGO (mmol g-1) |
|---|---|---|
| Phenol (PE) | 0.271 | 0.483 |
| 4-Methylphenol (ME) | 0.356 | 0.841 |
| 4-Isopropylphenol (IPE) | 0.454 | 1.117 |
| Bisphenol A (BPA) | 0.400 | 1.560 |
| 2-Phenylphenol (PPE) | 0.700 | 2.054 |
Data sourced from Song et al. (2018). mdpi.com
The data clearly indicates that RGO exhibits a significantly higher adsorption capacity for all tested phenolic compounds compared to GO. Furthermore, the adsorption capacity generally increases with the increasing molecular size and hydrophobicity of the phenolic compound, suggesting the important role of hydrophobic and π-π interactions in the adsorption process.
Theoretical and Mechanistic Investigations of 4 Chloro 2,3 Difluorophenol Interactions
Electronic Structure and Substituent Effects on Reactivity
The reactivity of 4-chloro-2,3-difluorophenol is fundamentally governed by the electronic effects of its substituents—one chlorine atom, two fluorine atoms, and a hydroxyl group—on the aromatic ring. These substituents modulate the electron density distribution, influencing the molecule's susceptibility to electrophilic and nucleophilic attack, its acidity, and its potential for non-covalent interactions.
The fluorine and chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I) on the benzene (B151609) ring. This effect reduces the electron density of the aromatic system, making it less reactive towards electrophilic substitution compared to phenol (B47542) itself. The hydroxyl group (-OH) is an activating group, capable of donating electron density to the ring through resonance (+R effect). However, the combined inductive pull of the three halogen atoms is expected to significantly polarize the aromatic ring, creating distinct regions of positive and negative electrostatic potential. This polarization is crucial for understanding the molecule's interaction with other chemical species.
Computational methods like Density Functional Theory (DFT) can be used to model the electronic structure. An analysis of the molecular electrostatic potential (MEP) surface would likely reveal a region of negative potential around the phenolic oxygen atom, making it a primary site for hydrogen bonding. Conversely, the halogen atoms, particularly the chlorine, can exhibit a region of positive electrostatic potential along the C-X axis (a "sigma-hole"), which is characteristic for their ability to act as halogen bond donors.
Theoretical Acidity Predictions and Their Influence on Reaction Pathways
The acidity of a phenol, quantified by its pKa value, is a measure of the stability of the corresponding phenoxide anion formed upon deprotonation. The electron-withdrawing nature of the chloro and fluoro substituents in this compound is predicted to significantly increase its acidity compared to unsubstituted phenol (pKa ≈ 9.95). These substituents stabilize the negative charge of the phenoxide ion through their inductive effects, delocalizing the charge across the molecule and making the proton more easily removable.
Theoretical predictions of pKa values can be achieved through various computational protocols. These methods typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often using a combination of quantum mechanical calculations for the gas-phase energetics and a continuum solvation model to account for the solvent's effect. For a series of substituted phenols, computational methods have shown the ability to predict pKa values with a mean absolute error of less than 0.5 pKa units.
The increased acidity of this compound influences its reaction pathways. In basic conditions, it will readily deprotonate to form the phenoxide ion. This anion is a more potent nucleophile than the neutral phenol and will react more readily with electrophiles, for example, in Williamson ether synthesis.
Table 8.2: Factors Influencing the Acidity of this compound
| Factor | Description | Predicted Effect on Acidity |
|---|---|---|
| Inductive Effect | Strong electron-withdrawal by Cl and F atoms. | Increases acidity by stabilizing the phenoxide anion. |
| Resonance Effect | Electron donation from the -O⁻ group in the phenoxide. | Decreases acidity by localizing charge, but this is outweighed by the inductive effect. |
Molecular Interaction Mechanisms
The specific arrangement of functional groups in this compound allows it to participate in a variety of specific intermolecular interactions, which are key to its behavior in chemical and biological systems.
Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). This occurs due to the anisotropic distribution of electron density on the halogen atom, creating a positive region known as a σ-hole. In this compound, both the chlorine and fluorine atoms have the potential to act as halogen bond donors. The strength of this interaction generally follows the trend I > Br > Cl > F. Therefore, the chlorine atom at the 4-position would be the most likely participant in significant halogen bonding. It could form interactions with various halogen bond acceptors, such as the oxygen or nitrogen atoms of other molecules. Studies on similar dihalogenated phenols have demonstrated the importance of halogen bonding in their crystal structures.
Computational Modeling of Enzyme-Substrate Interactions
Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, provides a powerful tool to investigate how this compound might interact with a biological target like an enzyme active site.
A molecular docking study would begin with the three-dimensional structures of both this compound and a target enzyme. The docking algorithm would then predict the most favorable binding poses of the molecule within the enzyme's active site, along with an estimated binding affinity. These predictions are based on scoring functions that evaluate the complementarity of the ligand and the protein, considering the non-covalent interactions described above. For instance, the phenolic -OH group might form a hydrogen bond with a polar amino acid residue (like serine or aspartate), while the chlorine atom could form a halogen bond with a carbonyl oxygen on the protein backbone. The fluorinated benzene ring could fit into a hydrophobic pocket, making favorable van der Waals contacts.
While no specific computational studies on the enzyme interactions of this compound are available, the general methodology is well-established for predicting the binding modes of small molecules to proteins. Such studies are foundational in rational drug design and in understanding the molecular basis of toxicity.
Conclusion and Future Research Directions in 4 Chloro 2,3 Difluorophenol Chemistry
Synthesis of Novel Structural Analogues with Tailored Reactivity
The synthesis of novel structural analogues of 4-Chloro-2,3-difluorophenol is a primary area for future investigation. Research will likely focus on methodologies that allow for precise control over the introduction of additional functional groups to the aromatic ring. This will enable the fine-tuning of the molecule's electronic and steric properties, leading to tailored reactivity for specific applications.
Key research thrusts will include:
Regioselective C-H Functionalization: Developing catalytic methods for the selective functionalization of the remaining C-H bonds on the phenol (B47542) ring will be crucial. nih.gov Techniques such as metal-catalyzed C-H activation can be explored to introduce alkyl, aryl, or other functional groups at specific positions, creating a library of derivatives. nih.gov
Modification of the Hydroxyl Group: The phenolic hydroxyl group serves as a key handle for derivatization. Future work will involve its conversion into ethers, esters, and other functional groups to modulate properties like solubility, acidity, and biological activity. nih.gov For instance, esterification with bioactive carboxylic acids could yield compounds with potential pharmaceutical applications. nih.gov
Deoxyfluorination: Exploring deoxyfluorination reactions to replace the hydroxyl group with another fluorine atom could lead to the synthesis of highly fluorinated chlorodifluorobenzene derivatives. nih.gov Reagents like PhenoFluor have proven effective for such transformations on complex phenols and could be adapted for this compound. nih.gov
Coupling Reactions: Employing cross-coupling reactions, such as Suzuki or Ullmann couplings, will allow for the synthesis of biaryl structures. nih.gov These reactions can be used to link the this compound core to other aromatic systems, creating complex molecules with potential applications in materials or medicinal chemistry.
A systematic approach to synthesizing these analogues will generate a diverse set of compounds for screening in various applications.
| Synthetic Strategy | Potential Functionalization | Anticipated Outcome | Relevant Research Area |
| C-H Functionalization | Introduction of alkyl, aryl, or nitro groups | Tailored electronic properties and reactivity | Catalysis, Materials Science |
| Hydroxyl Group Derivatization | Etherification, Esterification | Modified solubility and biological activity | Pharmaceuticals, Agrochemicals |
| Deoxyfluorination | Replacement of -OH with -F | Increased lipophilicity and metabolic stability | Medicinal Chemistry |
| Cross-Coupling Reactions | Formation of biaryl structures | Novel scaffolds for advanced materials | Polymer Science, Electronics |
Exploration of Advanced Catalytic Applications
Halogenated phenols and their derivatives are known to participate in or be products of various catalytic processes. mdpi.com Future research should explore the potential of this compound and its analogues as catalysts, ligands, or substrates in advanced catalytic systems.
Areas for investigation include:
Oxidative Coupling Reactions: Phenols are precursors to quinones and can undergo oxidative coupling to form valuable biaryl compounds. rsc.org Investigating the catalytic oxidation of this compound could yield novel halogenated quinones or polyphenols. The specific halogen substitution pattern will influence the regioselectivity of such couplings.
Catalyst Ligand Development: The phenolic oxygen and the aromatic ring can coordinate with metal centers. Synthesizing ligands derived from this compound for transition metal catalysis is a promising direction. The electronic properties imparted by the chloro and fluoro substituents could modulate the activity and selectivity of the metal catalyst in reactions like hydrogenation or cross-coupling.
Hydrodechlorination Catalysis: While often a target for removal, understanding the catalytic hydrodechlorination of this compound is important for environmental remediation. rsc.orgresearchgate.net This research can also inform the selective catalytic transformation of the C-Cl bond while leaving the C-F bonds intact, offering a pathway to selectively modified fluorophenols. Palladium-based catalysts are often effective for such transformations. mdpi.comrsc.org
The development of catalysts based on this scaffold could provide new tools for synthetic chemists.
Development of New Spectroscopic and Computational Methodologies
A thorough understanding of the structural and electronic properties of this compound is essential for its development. Future research should focus on employing and refining advanced spectroscopic and computational techniques to characterize this molecule and its reaction products.
Potential research directions are:
Advanced Spectroscopic Analysis: Utilizing high-resolution spectroscopic techniques, such as multidimensional NMR and rotational spectroscopy, will provide precise data on the molecule's conformation and the through-space interactions between the substituents. Vibronic and cation spectroscopy could offer insights into its excited states. illinois.edu
Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict molecular properties, reaction mechanisms, and spectroscopic signatures. d-nb.info Future studies should focus on developing accurate computational models for predicting the reactivity of this compound in various chemical environments and its interactions with biological targets. google.com.sg
Mass Spectrometry for Intermediate Identification: Advanced mass spectrometry techniques, such as LC-ES-MS, are crucial for identifying transient intermediates and final products in degradation or synthetic pathways. acs.org This will be particularly important for understanding its environmental fate and for optimizing synthetic reactions.
These methodologies will provide a deeper understanding at the molecular level, guiding the rational design of new materials and applications.
Enhanced Understanding of Environmental Transformation Kinetics and Mechanisms
The presence of halogenated phenols in the environment is a significant concern due to their potential toxicity and persistence. researchgate.netnih.gov It is imperative to understand the environmental fate of this compound.
Future research should address:
Biodegradation Pathways: Investigating the microbial degradation of this compound is crucial. Identifying microorganisms capable of metabolizing this compound and elucidating the enzymatic pathways involved will be key to assessing its environmental persistence and developing bioremediation strategies. frontiersin.org
Photodegradation Kinetics: Studying the photochemical degradation of this compound in aqueous environments will help determine its stability in sunlit waters. The formation of potentially more toxic byproducts during photodegradation is a critical area for investigation. cdc.gov
Abiotic Degradation: Research into abiotic degradation mechanisms, such as reactions with naturally occurring oxidants or reductants in soil and water, is needed. The kinetics of these transformation processes will determine the compound's half-life in different environmental compartments.
Toxicity of Transformation Products: A comprehensive assessment of the toxicity of the various transformation products is essential for a complete environmental risk assessment. nih.gov Often, the degradation products of halogenated compounds can be more toxic than the parent molecule. nih.gov
| Environmental Process | Key Research Question | Methodology | Expected Outcome |
| Biodegradation | Which microorganisms and enzymes can degrade the compound? | Microbial culture studies, metagenomics, enzyme assays | Identification of degradation pathways and potential for bioremediation. |
| Photodegradation | What is the rate of breakdown in sunlight and what are the products? | Photolysis experiments, product analysis (GC-MS, LC-MS) | Determination of environmental persistence and formation of photoproducts. |
| Abiotic Transformation | How does it react with environmental minerals and chemicals? | Laboratory simulation experiments under various conditions | Understanding of non-biological degradation routes. |
| Ecotoxicology | Are the degradation products more or less toxic than the parent compound? | Toxicity assays (e.g., Microtox®, fish, algae) | Comprehensive environmental risk profile. nih.gov |
Prospects for Advanced Material Science Applications
The incorporation of fluorine atoms into organic molecules can lead to materials with unique and desirable properties, such as high thermal stability, chemical resistance, and specific hydrophobic or oleophobic characteristics. ingentaconnect.comresearchgate.net The combination of chloro and fluoro substituents in this compound makes it an interesting building block for new materials.
Future prospects include:
Fluorinated Polymers and Resins: this compound can be used as a monomer in the synthesis of novel fluorinated polymers, such as poly(phenylene ether)s or phenolic resins. tandfonline.comscience.gov These materials could exhibit enhanced thermal stability and low dielectric constants, making them suitable for applications in the electronics industry. acs.org
Surface Coatings: Polymers derived from this compound could be used to create hydrophobic and chemically resistant coatings. The presence of the C-Cl bond provides a potential site for further modification or cross-linking.
Functional Materials: The unique electronic properties of the substituted phenol ring could be exploited in the development of functional materials for sensors or other advanced applications. The ability to synthesize a variety of analogues (as discussed in 9.1) would allow for the tuning of these properties.
The exploration of this compound in material science is in its infancy, but the known benefits of fluorination in polymers suggest a promising future. ingentaconnect.com
Q & A
Basic: What analytical methods are recommended for quantifying 4-Chloro-2,3-difluorophenol in environmental samples?
Answer:
High-performance liquid chromatography with UV detection (HPLC-UV) is a robust method for quantifying halogenated phenolic compounds. For accurate results:
- Use ascorbic acid as a quenching agent to neutralize residual oxidizing agents (e.g., chlorine dioxide or hypochlorite) that may interfere with derivatization or degrade the analyte .
- Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 reverse-phase) to resolve this compound from structurally similar contaminants.
- Validate the method using spike-and-recovery experiments in matrices like water or biological extracts to confirm precision (RSD <5%) and accuracy (recovery 90–110%) .
Advanced: How can researchers resolve contradictions in reported toxicity data for halogenated phenols like this compound?
Answer:
Conflicting toxicity data often arise from differences in experimental design or model systems. To address this:
- Standardize test organisms : Use validated models (e.g., Aedes aegypti larvae or Artemia salina) for comparative studies. For example, LC50 values for 4-chloro-2,6-diiodophenol in Ae. aegypti were 11.53 mg/L, eightfold lower than for 2,6-diiodophenol, highlighting substituent effects on toxicity .
- Control environmental variables : Maintain consistent pH, temperature, and exposure durations, as halogenated phenols exhibit pH-dependent solubility and reactivity .
- Apply multivariate statistical analysis : Use Probit or Log-Probit models to account for concentration-response variability and identify outliers in datasets .
Table 1: Example LC50 Comparison for Halogenated Phenols
| Compound | Test Organism | LC50 (mg/L) | Slope (Probit) | Reference |
|---|---|---|---|---|
| 4-Chloro-2,6-diiodophenol | Ae. aegypti larvae | 11.53 | 3.2 | |
| 2,6-Diiodophenol | Ae. aegypti larvae | 88.34 | 1.8 |
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing or handling powdered forms .
- Containment measures : Store separately from food, beverages, and oxidizing agents. Label containers with hazard identifiers (e.g., "Toxic" and "Corrosive") .
- Emergency procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via EPA-approved hazardous waste protocols .
Advanced: How can X-ray crystallography refine the structural analysis of this compound derivatives?
Answer:
- Software selection : Use SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals. SHELXPRO facilitates macromolecular interface compatibility .
- Data collection : Optimize radiation sources (e.g., synchrotron X-rays) to enhance diffraction quality. For halogenated compounds, account for heavy-atom effects during phasing .
- Validation metrics : Cross-validate bond lengths and angles against Cambridge Structural Database (CSD) entries to identify discrepancies caused by steric hindrance from fluorine/chlorine substituents .
Basic: What strategies are effective for synthesizing this compound with high purity?
Answer:
- Electrophilic substitution : Start with 2,3-difluorophenol and introduce chlorine via Friedel-Crafts alkylation using AlCl3 as a catalyst. Monitor reaction progress with TLC (silica gel, hexane/EtOAc 4:1) .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product. Purity >95% can be confirmed via HPLC-UV .
Advanced: How can researchers design experiments to study the environmental persistence of this compound?
Answer:
- Degradation studies : Simulate environmental conditions (UV light, microbial consortia) and quantify degradation products via LC-MS/MS. Compare half-lives to structurally related compounds (e.g., 4-chloro-3-methylphenol) to assess substituent impacts .
- QSAR modeling : Use quantitative structure-activity relationship models to predict biodegradability based on Hammett constants (σ) for -Cl and -F groups, which influence electron-withdrawing effects .
Basic: How should researchers conduct a systematic literature review on halogenated phenols?
Answer:
- Database selection : Search PubMed, TOXCENTER, and NTRL using Boolean queries (e.g., "this compound" OR "halogenated phenol toxicity") .
- Screening workflow :
- Title/abstract screen : Exclude non-relevant studies (e.g., industrial synthesis).
- Full-text review : Extract data on toxicity, synthesis, and analytical methods.
- Data synthesis : Tabulate LC50 values, synthetic yields, or chromatographic conditions for cross-study comparison .
Advanced: What computational tools are suitable for predicting the reactivity of this compound in aqueous environments?
Answer:
- DFT calculations : Use Gaussian or ORCA to model hydrolysis pathways. Fluorine’s electronegativity increases the acidity of adjacent hydroxyl groups, favoring deprotonation at pH >7 .
- Molecular docking : Predict interactions with biological targets (e.g., mosquito acetylcholinesterase) using AutoDock Vina, correlating binding affinity with observed toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
